Propanedithioamide

Description

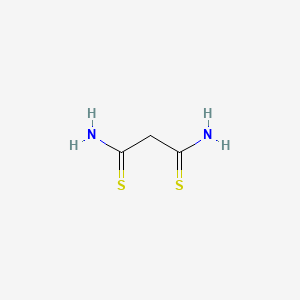

Structure

3D Structure

Properties

IUPAC Name |

propanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2S2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARRJIMJPIHAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=S)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377964 | |

| Record name | propanedithioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6944-34-9 | |

| Record name | NSC55978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propanedithioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propanedithioamide (Malonothioamide): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanedithioamide, systematically known as malonothioamide, is a sulfur-containing organic compound with the chemical formula C₃H₆N₂S₂. As a dithioamide, it is an analog of malonamide where both oxygen atoms are replaced by sulfur. This structural modification imparts unique chemical properties and potential biological activities that are of growing interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and spectral characterization of malonothioamide. Furthermore, it explores its emerging role in drug development, including its known biological activities and potential mechanisms of action.

Chemical Structure and Identification

The core structure of this compound consists of a three-carbon propane chain with thioamide functional groups at both ends.

Systematic Name: this compound Common Name: Malonothioamide CAS Number: 6944-34-9 Molecular Formula: C₃H₆N₂S₂ Molecular Weight: 134.23 g/mol

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of malonothioamide are crucial for its handling, formulation, and biological interactions. The presence of two thioamide groups significantly influences its polarity, solubility, and reactivity.

| Property | Value |

| Molecular Formula | C₃H₆N₂S₂ |

| Molecular Weight | 134.23 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 168-172 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 2 |

Synthesis and Experimental Protocols

The synthesis of malonothioamide typically involves the reaction of malononitrile with hydrogen sulfide in the presence of a basic catalyst.

Reaction Scheme:

NC-CH₂-CN + 2 H₂S → H₂N(S)C-CH₂-C(S)NH₂

Experimental Protocol: Synthesis of Malonothioamide

Materials:

-

Malononitrile

-

Hydrogen sulfide gas

-

Pyridine (as a basic catalyst)

-

Ethanol (as a solvent)

-

Hydrochloric acid (for neutralization)

-

Distilled water

Procedure:

-

Dissolve malononitrile in ethanol in a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser.

-

Cool the solution in an ice bath.

-

Bubble hydrogen sulfide gas through the solution while stirring.

-

Slowly add pyridine to the reaction mixture.

-

Continue to pass hydrogen sulfide through the solution for several hours until the reaction is complete (monitored by TLC).

-

Stop the flow of hydrogen sulfide and allow the mixture to warm to room temperature.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure malonothioamide.

Caption: Experimental Workflow for the Synthesis of Malonothioamide.

Spectral Data and Characterization

The structure of malonothioamide can be confirmed using various spectroscopic techniques.

4.1. ¹H NMR Spectroscopy

-

δ (ppm): ~3.5 (s, 2H, CH₂) and ~9.5 (br s, 4H, 2 x NH₂)

-

Interpretation: The singlet at approximately 3.5 ppm corresponds to the two methylene protons. The broad singlet at around 9.5 ppm is characteristic of the four protons of the two thioamide groups. The chemical shift can vary depending on the solvent and concentration.

4.2. ¹³C NMR Spectroscopy

-

δ (ppm): ~45 (CH₂) and ~200 (C=S)

-

Interpretation: The peak around 45 ppm is attributed to the methylene carbon, while the downfield peak at approximately 200 ppm is characteristic of the thiocarbonyl carbon.

4.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3100 | N-H stretching |

| ~1620 | N-H bending |

| ~1400 | C-N stretching |

| ~800 | C=S stretching |

Biological Activity and Drug Development Potential

Thioamides, as a class of compounds, have garnered significant attention in drug discovery due to their diverse biological activities. The replacement of an amide oxygen with sulfur can lead to altered electronic properties, hydrogen bonding capabilities, and metabolic stability, which can translate to improved pharmacological profiles.

5.1. Known Biological Activities of Thioamides

Thioamide-containing molecules have demonstrated a wide range of biological activities, including:

-

Antitubercular: Ethionamide is a well-known second-line antitubercular drug.

-

Antiviral: Some thioamides have shown activity against various viruses.

-

Anticancer: Thioamides have been investigated for their potential to inhibit cancer cell growth.

-

Enzyme Inhibition: The thioamide group can act as a bioisosteric replacement for the amide group in enzyme inhibitors, sometimes leading to enhanced potency.

5.2. Potential of Malonothioamide in Drug Development

While specific studies on the biological activities of malonothioamide are limited, its structure suggests several avenues for exploration in drug development:

-

Chelating Agent: The two thioamide groups can act as bidentate ligands, allowing the molecule to chelate metal ions. This property could be exploited in the development of agents to treat diseases associated with metal dysregulation or as a strategy to deliver metal-based drugs.

-

Scaffold for Library Synthesis: Malonothioamide can serve as a versatile building block for the synthesis of a diverse library of heterocyclic compounds with potential therapeutic applications. The reactive thioamide groups can participate in various cyclization reactions.

-

Hydrogen Sulfide Donor: Under certain physiological conditions, thioamides can release hydrogen sulfide (H₂S), a signaling molecule with various physiological roles, including vasodilation, anti-inflammatory effects, and cytoprotection.

5.3. Potential Signaling Pathway Interactions

Given the known activities of thioamides and the potential for H₂S release, malonothioamide could potentially interact with several signaling pathways.

Caption: Potential Biological Actions and Signaling Pathways of Malonothioamide.

Conclusion

This compound (malonothioamide) is a chemically intriguing molecule with a well-defined structure and accessible synthetic routes. Its unique physicochemical properties, conferred by the two thioamide groups, make it a valuable compound for further investigation. While its biological activities are not yet extensively studied, the known pharmacological profiles of other thioamides suggest that malonothioamide holds significant potential as a lead compound or a versatile scaffold in drug discovery. Future research should focus on a thorough evaluation of its biological effects and its mechanism of action to unlock its full therapeutic potential.

An In-depth Technical Guide to the Synthesis of Propanedithioamide from Malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propanedithioamide from malononitrile. This compound, also known as malonodithioamide, is a sulfur-containing organic compound with potential applications as a versatile building block in organic synthesis and materials science. Compounds containing thioamide functionalities are of interest for their potential biological activities, including roles in pharmaceuticals and agrochemicals.[1] This document details a feasible synthetic route, presents quantitative data in a structured format, and includes a detailed experimental protocol adapted from established methods for the synthesis of primary thioamides.

Reaction Overview

The synthesis of this compound from malononitrile involves the nucleophilic addition of a sulfur nucleophile to the carbon-nitrogen triple bonds of the nitrile groups. While various methods exist for the synthesis of thioamides from nitriles[2], a common and effective approach utilizes a source of hydrogen sulfide, such as sodium hydrogen sulfide (NaSH), in the presence of a suitable solvent and catalyst or promoter.

The overall reaction is as follows:

This guide focuses on a method adapted from the synthesis of primary thioamides using sodium hydrogen sulfide and diethylamine hydrochloride in a mixed solvent system, which offers the advantage of avoiding the direct handling of toxic hydrogen sulfide gas.[2]

Data Presentation

Due to the limited availability of specific experimental data for the synthesis of this compound from malononitrile in publicly accessible literature, the following table presents expected reaction parameters based on analogous syntheses of primary thioamides from nitriles.[2] These values should be considered as a starting point for optimization.

| Parameter | Value | Notes |

| Reactants | ||

| Malononitrile | 1 equivalent | Starting dinitrile. |

| Sodium Hydrogen Sulfide Hydrate | 6 equivalents (3 eq. per nitrile group) | Sulfur source. Caution: Toxic.[2] |

| Diethylamine Hydrochloride | 6 equivalents (3 eq. per nitrile group) | Promoter. |

| Solvent System | ||

| 1,4-Dioxane | Co-solvent. | |

| Water | Co-solvent. | |

| Reaction Conditions | ||

| Temperature | 55 °C | [2] |

| Reaction Time | 12-48 hours (estimated) | Requires monitoring by TLC, GC, or LC/MS for completion. |

| Yield | ||

| Expected Yield | Moderate to High (estimated) | Dependent on reaction optimization. |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from malononitrile. This protocol is adapted from a general procedure for the conversion of nitriles to primary thioamides.[2]

Materials:

-

Malononitrile

-

Sodium hydrogen sulfide hydrate (NaSH·xH₂O)

-

Diethylamine hydrochloride

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Three-necked round-bottomed flask

-

Thermometer

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a thermometer, a magnetic stirrer, and a nitrogen inlet, combine malononitrile (e.g., 25 mmol), 1,4-dioxane (40 mL), and water (40 mL).

-

Addition of Reagents: To the stirred solution, add sodium hydrogen sulfide hydrate (150 mmol) and diethylamine hydrochloride (150 mmol). Caution: Sodium hydrogen sulfide is toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 55 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC/MS) until the starting material is consumed or the reaction appears to be complete. For dinitriles, the reaction may require an extended period.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Add 200 mL of water to the flask.

-

If a precipitate forms, isolate the product by filtration, wash with water, and dry.

-

If no precipitate forms, or if the product is water-soluble, extract the aqueous mixture with ethyl acetate (e.g., 6 x 75 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ether, or hexane/ether mixtures) or by flash column chromatography on silica gel.[2]

-

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not yield any specific information regarding the biological activity or associated signaling pathways of this compound. While thioamide-containing compounds are known to exhibit a range of biological effects, the specific actions of this compound remain an area for future investigation. Researchers in drug development are encouraged to consider this compound as a novel scaffold for screening in various biological assays to explore its potential therapeutic applications.

Conclusion

References

An In-depth Technical Guide to Malonamide (Propanediamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Malonamide (Propanediamide), a dicarboxylic acid diamide with applications in chemical synthesis and potential as a scaffold for the development of therapeutic agents. Due to the limited availability of information on "Propanedithioamide," this guide focuses on the closely related and well-documented compound, Malonamide.

Chemical Identity and Safety Data

Malonamide, also known as propanediamide, is the diamide derivative of malonic acid. It serves as a versatile building block in organic synthesis.

CAS Number: 108-13-4

Molecular Formula: C₃H₆N₂O₂

Molecular Weight: 102.09 g/mol

Synonyms: Propanediamide, Malondiamide, Malonic acid diamide

A comprehensive safety data sheet (SDS) is critical for the safe handling of any chemical compound. Below is a summary of the key safety information for Malonamide.

| Hazard Identification | First-Aid Measures | Handling and Storage | Physical and Chemical Properties |

| Not classified as hazardous. May cause eye, skin, or respiratory tract irritation. | In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | Appearance: White crystalline powder. |

| In case of skin contact: Wash off with soap and plenty of water. | Storage: Keep container tightly closed in a dry and well-ventilated place. | Melting Point: 170-174 °C | |

| If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. | Solubility: Soluble in water. | ||

| If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Experimental Protocols

This section details experimental procedures for the synthesis of Malonamide derivatives and protocols for evaluating their biological activity.

Malonamide serves as a scaffold for the synthesis of various derivatives with potential therapeutic applications. A general method for the synthesis of N,N'-disubstituted malonamide derivatives is outlined below.

Protocol: Synthesis of N,N'-diaryl malonamides

This protocol is adapted from the synthesis of malonamide-based antibacterial agents.

-

Preparation of Malonyl Dichloride: To a round-bottom flask, add diethyl malonate (1 equivalent). Slowly add thionyl chloride (2.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and then heat at 50 °C for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield crude malonyl dichloride, which is used immediately in the next step.

-

Amidation: Dissolve the desired aniline derivative (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere. Cool the solution to 0 °C.

-

Add the freshly prepared malonyl dichloride dropwise to the aniline solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N,N'-diaryl malonamide.

Malonamide derivatives have been investigated for various biological activities, including antibacterial and enzyme inhibitory effects.

2.2.1. Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium, such as Methicillin-Resistant Staphylococcus aureus (MRSA).

-

Preparation of Bacterial Inoculum: Streak the bacterial strain on a suitable agar plate (e.g., Mueller-Hinton agar) and incubate for 18-24 hours at 37 °C. Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of Test Compound: Prepare a stock solution of the malonamide derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.2.2. α-Glucosidase Inhibition Assay

This in vitro assay is used to evaluate the potential of malonamide derivatives to inhibit the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Assay Procedure: In a 96-well microtiter plate, add the α-glucosidase solution to each well. Add various concentrations of the malonamide derivative (test compound) to the wells. Acarbose can be used as a positive control. Incubate the plate at 37 °C for 10 minutes.

-

Initiation of Reaction: Add the pNPG solution to each well to start the reaction.

-

Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The release of p-nitrophenol from pNPG by α-glucosidase results in an increase in absorbance.

-

Calculation of Inhibition: Calculate the percentage of inhibition of α-glucosidase activity for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Logical Relationships

While Malonamide itself is not known to be directly involved in specific signaling pathways, its derivatives have been designed to target various biological processes.

The following diagram illustrates a typical workflow for the development of biologically active malonamide derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of malonamide derivatives.

Some derivatives of malonamide have been investigated as agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. The activation of TGR5 by a ligand, such as a malonamide derivative, can initiate a downstream signaling cascade.

Physical and chemical properties of Propanedithioamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on propanedithioamide is exceptionally limited. This guide summarizes the accessible information and, for comparative purposes, includes data on the related compound, malonodithioamide. All information pertaining to malonodithioamide is explicitly identified.

Introduction to this compound

This compound, with the chemical formula C₃H₆N₂S₂, is a dithiated amide derivative of propane. While its specific applications and biological roles are not extensively documented in current literature, its structure suggests potential for investigation in various chemical and pharmaceutical contexts. Thioamides, as a class of compounds, are known for their diverse biological activities and as versatile intermediates in organic synthesis.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are scarce. The following table summarizes the currently available information.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 6944-34-9 | [CymitQuimica] |

| Chemical Formula | C₃H₆N₂S₂ | [CymitQuimica] |

| Molecular Weight | 134.23 g/mol | [CymitQuimica] |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Due to the limited data on this compound, the properties of the closely related compound, malonodithioamide , are presented below for reference.

Table 2: Physical Properties of Malonodithioamide

| Property | Value | Source |

| CAS Number | 108-13-4 | [ChemicalBook] |

| Melting Point | 172-175 °C | [ChemicalBook] |

| Boiling Point | 191.38 °C (estimate) | [ChemicalBook] |

| Density | 1.3516 g/cm³ (estimate) | [ChemicalBook] |

Experimental Protocols

General Synthesis of Thioamides

A common method for the synthesis of thioamides involves the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Reaction Scheme:

R-C(=O)NH₂ + P₄S₁₀ → R-C(=S)NH₂

Illustrative Protocol (Adaptable for this compound):

-

Dissolution: The corresponding diamide of propane (malonamide) is dissolved in an anhydrous, inert solvent such as toluene or dioxane.

-

Addition of Thionating Agent: A stoichiometric amount of Lawesson's reagent or phosphorus pentasulfide is added to the solution.

-

Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. For illustrative purposes, the available spectroscopic data for malonamide is referenced, which can serve as a comparative baseline for any future experimental characterization of this compound. Spectroscopic data for malonamide is available through chemical suppliers such as ChemicalBook.[1]

Biological Activity

There is no specific information regarding the biological activity or signaling pathways of this compound in the current scientific literature. The broader class of thioamides is known to exhibit a range of biological effects, including antimicrobial and anticancer activities, but these are highly dependent on the specific molecular structure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a thioamide such as this compound, which researchers can follow.

Caption: General workflow for the synthesis, characterization, and biological evaluation of a thioamide.

Conclusion

This compound remains a sparsely characterized compound. This guide consolidates the limited available data and provides a framework for its further investigation by drawing parallels with related compounds and outlining standard experimental workflows. The potential for discovering novel properties and applications of this compound makes it an intriguing subject for future research endeavors. Drug development professionals are encouraged to undertake foundational research to elucidate its physicochemical properties and biological activity to assess its therapeutic potential.

References

Propanedithioamide molecular weight and formula

An In-depth Technical Guide to Propanedithioamide: Molecular Weight and Formula

This guide provides essential information regarding the molecular weight and chemical formula of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an organic compound with distinct surfactant properties.[1] Its hydrophobic nature makes it suitable for applications such as a coating or stabilizer.[1] The compound is known to react with metal ions to form metal-dithiocarbamate complexes.[1]

Quantitative Data

The fundamental molecular properties of this compound are summarized in the table below for clear reference.

| Property | Value |

| Molecular Formula | C₃H₆N₂S₂ |

| Molecular Weight | 134.23 g/mol [1] |

Chemical Structure and Identification

The relationship between the common name and the fundamental chemical properties of this compound is illustrated below.

Caption: Chemical properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, handling, and analysis of this compound are specific to the intended application and are typically developed within the context of a particular research program. For laboratory use, it is essential to consult the supplier's safety data sheet and relevant scientific literature for established procedures. The purity of commercially available this compound is often specified, for instance, at a minimum of 95%.[1]

References

Spectroscopic Analysis of Propanedithioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for propanedithioamide. In the absence of experimentally acquired spectra in the public domain, this document leverages predictive models and established spectroscopic principles to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research and development of molecules containing the thioamide functional group.

Introduction

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency correlations, as well as computational prediction algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, two distinct proton environments and two carbon environments are expected.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show two signals corresponding to the methylene (-CH₂-) and amine (-NH₂) protons. The methylene protons are expected to appear as a singlet, as they have no adjacent protons to couple with. The amine protons are also expected to be a singlet, though this signal may be broad due to quadrupole broadening and chemical exchange.

| Predicted Chemical Shift (δ) (ppm) | Integration | Multiplicity | Assignment |

| ~ 3.5 - 4.0 | 2H | Singlet | -CH₂- |

| ~ 7.5 - 8.5 | 4H | Broad Singlet | -NH₂ |

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display two signals, one for the central methylene carbon and another for the two equivalent thiocarbonyl carbons. The thiocarbonyl carbon is expected to be significantly downfield due to the deshielding effect of the C=S double bond.

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| ~ 40 - 50 | -CH₂- |

| ~ 190 - 200 | C=S |

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the vibrational modes of its functional groups, most notably the N-H and C=S bonds.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3350 - 3180 | Medium-Strong | N-H Stretch | Primary Thioamide (-NH₂) |

| 2950 - 2850 | Medium | C-H Stretch | Methylene (-CH₂-) |

| 1650 - 1620 | Medium | N-H Bend | Primary Thioamide (-NH₂) |

| 1400 - 1600 | Strong | C-N Stretch | Thioamide "B band" |

| 850 - 600 | Medium-Strong | C=S Stretch | Thiocarbonyl |

Table 3: Predicted key IR absorption bands for this compound.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of this compound (Molecular Weight: 134.23 g/mol ) is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions. The fragmentation is likely to be driven by cleavage adjacent to the thioamide groups.

| Predicted m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 134 | [C₃H₆N₂S₂]⁺˙ | (Molecular Ion) |

| 117 | [C₃H₃N₂S₂]⁺ | •NH₂ |

| 101 | [C₃H₅NS₂]⁺ | •SH |

| 76 | [CH₂N₂S]⁺˙ | C₂H₄S |

| 59 | [H₂NCS]⁺ | C₂H₄NS |

Table 4: Predicted major fragmentation ions for this compound in EI-MS.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the solid sample dissolved in a deuterated solvent.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Glass Pasteur pipette

-

Small vial for dissolution

-

Filter (e.g., cotton plug in pipette) if sample has insoluble impurities

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for polar compounds like thioamides).

-

Vortex or gently warm the vial to ensure complete dissolution of the sample.

-

If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.

-

-

¹H NMR Acquisition:

-

Load a standard ¹H acquisition parameter set.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Apply a 90° pulse.

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Load a standard proton-decoupled ¹³C acquisition parameter set.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Set the number of scans (typically 128 to 1024, as ¹³C has a low natural abundance).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Pick and label the peaks in both spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of the solid sample to identify its functional groups. The KBr pellet method is described here.

Materials:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

Infrared-grade Potassium Bromide (KBr), dried

-

Spatula

Procedure:

-

Sample Preparation (KBr Pellet):

-

Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

-

Grind the sample into a very fine powder.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous distribution.

-

Transfer a portion of the mixture into the pellet die.

-

Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Open the sample compartment of the FT-IR spectrometer.

-

Collect a background spectrum of the ambient air. This will be automatically subtracted from the sample spectrum.

-

Place the KBr pellet containing the sample into the sample holder in the spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Electron Impact Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Mass Spectrometer with an Electron Impact (EI) source

-

Direct insertion probe or GC inlet

-

Sample vial

-

Volatile solvent (if needed for dissolution)

Procedure:

-

Sample Introduction:

-

Load a small amount of the solid sample (microgram quantity) into a capillary tube for a direct insertion probe.

-

Insert the probe into the mass spectrometer's vacuum interlock.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation.

-

The resulting positive ions are accelerated out of the ion source.

-

The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., a quadrupole).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺˙) and major fragment ion peaks.

-

Workflow and Logical Relationships

The process of spectroscopic analysis for a novel compound follows a logical progression, beginning with sample preparation and culminating in the integrated interpretation of data from multiple techniques to confirm the molecular structure.

A generalized workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, a molecule for which experimental data is not widely available. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, presented in a structured format, offer valuable insights into the expected analytical signature of this compound. By combining these predictions with the detailed experimental protocols provided, researchers, scientists, and drug development professionals are better equipped to identify, characterize, and utilize this compound and related thioamide-containing molecules in their work. The integrated approach to spectroscopic analysis, as outlined in the workflow, remains the cornerstone of modern chemical structure elucidation.

Propanedithioamide Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanedithioamide is a sulfur-containing organic compound with potential applications in various fields, including as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting solubility based on the principle of "like dissolves like," offers a detailed experimental protocol for determining solubility, and provides a framework for recording and presenting solubility data.

Introduction

This compound, also known as malonodithioamide, possesses the chemical formula C₃H₆N₂S₂. Its structure, featuring two thioamide functional groups, dictates its physicochemical properties, including its solubility. The presence of both polar (amine and thiocarbonyl groups) and nonpolar (propylene backbone) regions in the molecule suggests a nuanced solubility profile across a range of organic solvents.

This guide will equip researchers with the foundational knowledge and practical tools to assess the solubility of this compound in their specific applications.

Qualitative Solubility Prediction: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a fundamental concept in chemistry that predicts the solubility of a solute in a solvent based on their respective polarities.[2][3][4][5][6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.

This compound's Structural Features:

-

Polar Moieties: The molecule contains two N-H bonds and two C=S bonds, which are polar and capable of hydrogen bonding (both as donors and acceptors).

-

Nonpolar Moieties: The central propylene (-CH₂-CH₂-) backbone is nonpolar.

Based on these features, the expected solubility of this compound in different classes of organic solvents is as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the N-H groups of this compound. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have dipole moments and can interact with the polar C=S and N-H bonds. Good solubility is anticipated in highly polar aprotic solvents like DMF and DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Due to the significant polarity of the thioamide groups, this compound is expected to have low solubility in nonpolar solvents.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform, Ethyl Acetate): In these solvents, some degree of solubility is possible, depending on the balance between the polar functional groups and the nonpolar backbone.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to record their experimentally determined solubility data.

| Solvent | Solvent Polarity | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Polar Protic | |||||

| Methanol | High | ||||

| Ethanol | High | ||||

| Polar Aprotic | |||||

| Dimethylformamide (DMF) | High | ||||

| Dimethyl Sulfoxide (DMSO) | High | ||||

| Acetonitrile | High | ||||

| Acetone | Medium | ||||

| Intermediate Polarity | |||||

| Dichloromethane | Medium | ||||

| Chloroform | Medium | ||||

| Ethyl Acetate | Medium | ||||

| Nonpolar | |||||

| Hexane | Low | ||||

| Toluene | Low |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7][8][9][10][11]

4.1. Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (high purity)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC with a suitable detector).

-

Determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

4.3. Gravimetric Method (Alternative)

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.[12][13][14]

-

Prepare a saturated solution as described above.

-

Carefully pipette a known volume of the clear, filtered supernatant into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, re-weigh the evaporating dish containing the dried solute.

-

The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

Visualizations

Caption: "Like Dissolves Like" Principle for this compound Solubility.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Khan Academy [khanacademy.org]

- 3. Khan Academy [khanacademy.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fountainmagazine.com [fountainmagazine.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. bioassaysys.com [bioassaysys.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. uomosul.edu.iq [uomosul.edu.iq]

Propanedithioamide: A Technical Guide to a Thioamide Core in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propanedithioamide and the broader class of thioamides, focusing on their synthesis, characterization, and critical role in modern drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document leverages data from closely related analogues and the wider thioamide family to provide a thorough understanding of this important chemical scaffold.

Introduction to this compound and the Thioamide Functional Group

This compound, also known as malonodithioamide, is an organic compound with the chemical formula C₃H₆N₂S₂. It is the dithio-analogue of malonamide, where both amide oxygen atoms are replaced by sulfur. This substitution imparts unique physicochemical properties that are of significant interest in medicinal chemistry.

Thioamides are a fascinating class of compounds that serve as isosteres of amides, a fundamental functional group in countless biologically active molecules.[1][2] The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom leads to distinct differences in bond lengths, electronic properties, and hydrogen-bonding capabilities.[1] These differences can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile, making thioamides a valuable tool in the drug designer's arsenal.[1][2]

Synthesis of Thioamides

General Experimental Protocol: Synthesis of Thioamides from Nitriles

This protocol describes a general method for the synthesis of a thioamide from a nitrile using sodium hydrosulfide.

Materials:

-

Dinitrile (e.g., malononitrile for the synthesis of this compound)

-

Sodium hydrosulfide (NaSH)

-

Anhydrous solvent (e.g., pyridine, dimethylformamide)

-

Anhydrous hydrogen chloride (HCl) in ether or other suitable acid for workup

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of the dinitrile (1.0 eq) in the anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium hydrosulfide (2.2 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of an ethereal solution of hydrogen chloride or another suitable acid until the mixture is neutralized.

-

The resulting mixture is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography on silica gel to afford the pure dithioamide.

Caption: General workflow for the synthesis of this compound.

Characterization of Thioamides

Thioamides are typically characterized using a combination of spectroscopic methods and physical measurements. Due to the lack of specific data for this compound, the following table provides representative characterization data for the structurally simpler thioacetamide.

| Parameter | Thioacetamide (CH₃CSNH₂) Data |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 111-114 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.6 (br s, 1H, NH), 7.4 (br s, 1H, NH), 2.5 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 207 (C=S), 33 (CH₃) |

| IR (KBr, cm⁻¹) | 3280, 3160 (N-H stretching), 1630 (N-H bending), 1390 (C-N stretching), 720 (C=S stretching) |

| Mass Spectrum (m/z) | [M]+ = 75.02 |

The Role of Thioamides in Drug Discovery

The thioamide functional group has garnered significant attention in medicinal chemistry due to its unique properties that can be exploited to overcome challenges in drug design.[1]

Thioamides as Amide Bioisosteres

The thioamide group is a classical bioisostere of the amide bond. This substitution can lead to:

-

Enhanced Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis by proteases compared to their amide counterparts.

-

Improved Pharmacokinetic Properties: The increased lipophilicity of the thioamide group can enhance membrane permeability and oral bioavailability.

-

Altered Conformation: The longer C=S bond and different steric and electronic properties can induce conformational changes that may lead to improved binding affinity and selectivity for a biological target.[2]

Biological Activities of Thioamide-Containing Compounds

Thioamides have been incorporated into a wide range of therapeutic agents, demonstrating a broad spectrum of biological activities, including:

-

Anticancer: Some thioamide-containing molecules exhibit potent anticancer activity by targeting various cellular pathways.

-

Antimicrobial: Thioamides are found in several antimicrobial agents, including drugs used to treat tuberculosis, bacterial, and fungal infections.[1]

-

Antiviral: The thioamide moiety has been successfully incorporated into antiviral drug candidates.

-

Anti-inflammatory: Certain thioamide derivatives have shown promising anti-inflammatory properties.

Mechanism of Action: Thioamides as Antithyroid Agents

A well-established therapeutic application of thioamides is in the management of hyperthyroidism. Drugs like propylthiouracil and methimazole act by inhibiting the enzyme thyroid peroxidase (TPO). TPO is a key enzyme in the biosynthesis of thyroid hormones (T3 and T4).

The mechanism of action involves the thioamide drug acting as a substrate for TPO, thereby competitively inhibiting the iodination of tyrosine residues on the thyroglobulin protein. This inhibition effectively reduces the production of thyroid hormones, alleviating the symptoms of hyperthyroidism.

Caption: Inhibition of thyroid hormone synthesis by thioamides.

Conclusion

This compound, as a member of the thioamide family, represents a chemical scaffold with significant potential in the field of drug discovery. While specific data on this compound itself is limited in the public domain, the broader class of thioamides has proven to be a versatile and valuable component in the design of novel therapeutics. Their ability to act as bioisosteres for amides, coupled with a wide range of biological activities, ensures that thioamides will continue to be an area of active research for scientists and drug development professionals. Further investigation into the synthesis and biological properties of specific dithioamides like this compound could unveil new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Metal Complexes Using Propanedithioamide as a Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanedithioamide, also known as malonodithioamide, is a sulfur-containing organic compound with the potential to act as a bidentate chelating ligand for various metal ions. The presence of two thioamide functional groups allows for the coordination of metal centers through the sulfur atoms, forming stable five- or six-membered chelate rings. This chelation can impart unique electronic, geometric, and stability properties to the resulting metal complexes, making them of interest for applications in catalysis, materials science, and, notably, in the development of novel therapeutic agents. The coordination of bioactive ligands to metal ions can enhance the pharmacological properties of the organic molecule. This document provides a generalized framework and experimental protocols for the synthesis and characterization of metal complexes using this compound as a primary ligand.

Disclaimer: this compound is not a widely studied ligand in coordination chemistry. The following protocols are based on established methods for analogous dithio-ligands, such as dithiooxamides and dithiocarbamates, and should be considered as a starting point for experimental design. The presented data is illustrative and based on values reported for structurally related metal complexes.

Synthesis of the Ligand: this compound

A plausible synthetic route to this compound is the reaction of malononitrile with a source of hydrogen sulfide.

Experimental Protocol: Synthesis of this compound from Malononitrile

Materials:

-

Malononitrile

-

Triethylamine

-

Hydrogen sulfide gas or a suitable sulfide salt (e.g., sodium hydrosulfide)

-

Anhydrous ethanol

-

Diethyl ether

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a well-ventilated fume hood, dissolve malononitrile (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (2.2 equivalents) to the solution and cool the flask in an ice bath.

-

Slowly bubble hydrogen sulfide gas through the stirred solution using a gas dispersion tube for several hours. Alternatively, add a solution of sodium hydrosulfide (2.2 equivalents) in ethanol dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into cold water to precipitate the product.

-

Collect the crude this compound by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Synthesis of Metal Complexes with this compound

The following is a general procedure for the synthesis of metal(II) complexes of this compound. This can be adapted for various transition metal salts.

Experimental Protocol: General Synthesis of M(II)-Propanedithioamide Complexes

Materials:

-

This compound (ligand)

-

A metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂·6H₂O)

-

Methanol or ethanol

-

Deionized water

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Dissolve this compound (2 equivalents) in warm methanol in a Schlenk flask equipped with a magnetic stir bar.

-

In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of deionized water or methanol.

-

Slowly add the metal salt solution dropwise to the stirred solution of the ligand at room temperature.

-

Upon addition, a color change or the formation of a precipitate is typically observed.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

-

Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate further precipitation.

-

Collect the solid metal complex by vacuum filtration.

-

Wash the precipitate with cold methanol and then with diethyl ether to remove any unreacted starting materials.

-

Dry the final complex in a desiccator over silica gel or under vacuum.

Data Presentation

The following tables summarize exemplary quantitative data for the characterization of this compound and its hypothetical metal complexes. These values are based on typical results for analogous dithioamide complexes and should be used as a reference.

Table 1: Physicochemical and Yield Data for this compound and its Metal Complexes

| Compound | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.P. (°C) |

| This compound (L) | C₃H₆N₂S₂ | 134.23 | White | 75-85 | 145-148 |

| [Ni(L)₂]Cl₂ | C₆H₁₂N₄S₄NiCl₂ | 429.98 | Green | 80-90 | >300 |

| [Cu(L)₂]Cl₂ | C₆H₁₂N₄S₄CuCl₂ | 434.90 | Dark Brown | 85-95 | >300 |

| [Co(L)₂]Cl₂ | C₆H₁₂N₄S₄CoCl₂ | 428.28 | Blue | 70-80 | >300 |

Table 2: Key Spectroscopic Data for this compound and its Metal Complexes

| Compound | IR ν(C=S) (cm⁻¹) | IR ν(M-S) (cm⁻¹) | UV-Vis λmax (nm) | ¹H NMR δ (ppm) |

| This compound (L) | ~850 | - | 280, 350 | 3.5 (s, 2H, CH₂), 9.5 (br s, 4H, NH₂) |

| [Ni(L)₂]Cl₂ | ~830 | ~420 | 380, 450, 620 | - (Paramagnetic) |

| [Cu(L)₂]Cl₂ | ~835 | ~410 | 410, 680 | - (Paramagnetic) |

| [Co(L)₂]Cl₂ | ~825 | ~430 | 390, 550, 650 | - (Paramagnetic) |

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of metal-propanedithioamide complexes.

Proposed Coordination of this compound to a Metal Ion

Propanedithioamide in Coordination Chemistry: A Versatile Building Block for Novel Metal Complexes

Propanedithioamide (H₂NCSCH₂CSNH₂), also known as malonodithioamide, is emerging as a compelling ligand in coordination chemistry. Its ability to act as a versatile building block, offering multiple coordination modes, has led to the synthesis of a diverse range of metal complexes with potential applications in catalysis and materials science. This report details the synthesis of this compound, the preparation of its metal complexes, and an overview of their key characteristics, providing researchers, scientists, and drug development professionals with essential protocols and data.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of diazomalondiamide with a thionating agent such as phosphorus pentasulfide (P₄S₁₀). While a detailed, optimized protocol for its synthesis for coordination chemistry purposes is not widely available, a general procedure can be adapted from related syntheses of thioamides.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diazomalondiamide

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous dioxane

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend diazomalondiamide in anhydrous dioxane.

-

Carefully add phosphorus pentasulfide (P₄S₁₀) portion-wise to the stirred suspension. The molar ratio of diazomalondiamide to P₄S₁₀ should be empirically determined, but a starting point of 1:0.5 can be considered.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by carefully pouring the mixture into a beaker of ice-cold water with vigorous stirring.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.

Coordination Chemistry of this compound

This compound is a bidentate ligand capable of coordinating to metal ions through both its sulfur and nitrogen atoms. The flexible nature of the propanediyl backbone allows it to form stable chelate rings with a variety of transition metal ions. The coordination can occur in a neutral form or after deprotonation of the amide protons, leading to different types of complexes with varying geometries and electronic properties.

General Experimental Protocol: Synthesis of this compound-Metal Complexes

Materials:

-

This compound

-

Metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, etc.)

-

Suitable solvent (e.g., ethanol, methanol, acetonitrile)

-

Base (optional, e.g., triethylamine, sodium ethoxide)

Procedure:

-

Dissolve this compound in a suitable solvent in a round-bottom flask.

-

In a separate flask, dissolve the metal salt in the same or a compatible solvent.

-

Slowly add the metal salt solution to the stirred solution of the ligand.

-

If deprotonation of the ligand is desired, add a base to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period. The formation of a precipitate often indicates the formation of the complex.

-

Collect the solid complex by vacuum filtration, wash it with the solvent, and dry it in a desiccator.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.

Characterization of this compound-Metal Complexes

The synthesized complexes should be thoroughly characterized to determine their structure and properties. Key analytical techniques include:

-

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=S and N-H bonds upon coordination provide evidence of metal-ligand bond formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes and to study the ligand environment in solution.

-

UV-Visible Spectroscopy: To investigate the electronic transitions within the complex, which provides information about the coordination geometry and the nature of the metal-ligand bonding.

-

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

-

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

-

Thermal Analysis (TGA/DSC): To study the thermal stability of the complexes and to identify any coordinated or lattice solvent molecules.

Potential Applications

While the exploration of this compound in coordination chemistry is still in its early stages, the resulting metal complexes hold promise in several areas:

-

Catalysis: The sulfur and nitrogen donor atoms can create catalytically active metal centers for various organic transformations.

-

Materials Science: The ability to form coordination polymers and extended networks makes these complexes interesting candidates for the development of new functional materials with specific electronic or magnetic properties.

-

Biological Activity: Thioamide-containing compounds and their metal complexes are known to exhibit a range of biological activities. This compound complexes could be investigated for their antimicrobial or anticancer properties.

Logical Relationship of Synthesis and Characterization

Caption: Workflow from synthesis to potential applications.

Experimental Workflow for Complex Synthesis and Analysis

Caption: Experimental workflow for complex synthesis.

Further research into the coordination behavior of this compound with a wider array of metals and the exploration of the properties of the resulting complexes will undoubtedly unveil new and exciting opportunities in inorganic and medicinal chemistry.

Propanedithioamide: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propanedithioamide, more systematically known as malonothioamide, is a versatile precursor in organic synthesis, primarily utilized in the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing two thioamide groups, allows for a range of cyclocondensation reactions to afford important classes of compounds, including thiazoles and pyrimidines. These resulting heterocycles are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.

This document provides detailed application notes and experimental protocols for the use of this compound (malonothioamide) in the synthesis of key heterocyclic compounds.

I. Synthesis of Thiazole Derivatives

Thiazoles are a class of sulfur and nitrogen-containing five-membered heterocyclic compounds that are present in numerous clinically approved drugs. The Hantzsch thiazole synthesis is a classical and widely used method for their preparation, involving the reaction of a thioamide with an α-haloketone. Malonothioamide serves as an excellent thioamide component in this reaction, leading to the formation of 2-aminothiazole derivatives with a carboxamide or related functional group at the 5-position.

Application: Synthesis of 2-Amino-4-methylthiazole-5-carboxamide

This protocol describes the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry, using malonothioamide and chloroacetone.

Reaction Workflow:

Figure 1: General workflow for the Hantzsch synthesis of a 2-aminothiazole derivative from this compound.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a similar synthesis of thiazole derivatives.[1][2]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Malonothioamide | 118.19 | 1.18 g | 0.01 |

| Ethyl 2-chloroacetoacetate | 164.59 | 1.65 g | 0.01 |

| Ethanol | 46.07 | 20 mL | - |

| Sodium Bicarbonate | 84.01 | 0.84 g | 0.01 |

Procedure:

-

To a 50 mL round-bottom flask, add malonothioamide (1.18 g, 0.01 mol) and ethanol (20 mL).

-

Stir the mixture at room temperature until the malonothioamide is partially dissolved.

-

Add ethyl 2-chloroacetoacetate (1.65 g, 0.01 mol) to the suspension.

-

Add sodium bicarbonate (0.84 g, 0.01 mol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of cold water with stirring.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from ethanol to afford pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Expected Yield: 70-80%

Characterization Data (Hypothetical):

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.30 (t, J = 7.1 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 162.0, 148.0, 115.5, 60.5, 16.0, 14.5 |

| Mass Spec (ESI) | m/z 201.06 [M+H]⁺ |

II. Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are found in a vast number of biologically active compounds. Malonothioamide can serve as a three-carbon dielectrophilic precursor for the synthesis of pyrimidine derivatives through condensation with dinucleophilic reagents like thiourea or guanidine.

Application: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This protocol outlines the synthesis of a functionalized pyrimidine, a key intermediate for the synthesis of various therapeutic agents.

Reaction Pathway:

Figure 2: Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine via cyclocondensation of this compound and thiourea.

Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This protocol is based on the well-established synthesis of pyrimidines from related 1,3-dicarbonyl compounds.[3]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Malonothioamide | 118.19 | 1.18 g | 0.01 |

| Thiourea | 76.12 | 0.76 g | 0.01 |

| Sodium Ethoxide | 68.05 | 1.36 g | 0.02 |

| Ethanol | 46.07 | 30 mL | - |

| Acetic Acid | 60.05 | As needed | - |

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (0.46 g, 0.02 mol) in absolute ethanol (30 mL) under an inert atmosphere in a 100 mL round-bottom flask equipped with a reflux condenser.

-

To the sodium ethoxide solution, add malonothioamide (1.18 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol).

-

Heat the reaction mixture to reflux for 8-10 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in a minimum amount of water and filtered to remove any insoluble impurities.

-

The filtrate is acidified with glacial acetic acid until a precipitate forms (pH ~5-6).

-

The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The product is dried in a vacuum oven to yield 4-amino-6-hydroxy-2-mercaptopyrimidine.

Expected Yield: 65-75%

Characterization Data (Hypothetical):

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (br s, 1H, NH), 10.8 (br s, 1H, NH), 6.5 (s, 2H, NH₂), 5.1 (s, 1H, CH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 175.0, 163.0, 155.0, 85.0 |

| Mass Spec (ESI) | m/z 144.03 [M+H]⁺ |

III. Applications in Drug Development

The heterocyclic compounds synthesized from this compound are valuable scaffolds in drug discovery.

-

Thiazole Derivatives: 2-Aminothiazoles are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The functional groups introduced via the malonothioamide precursor, such as the carboxamide at the 5-position, provide a handle for further chemical modification to optimize potency and pharmacokinetic properties. For instance, certain 2-amino-5-thiazolecarboxamide derivatives have shown promising cytotoxicity against various human cancer cell lines.[4]

-

Pyrimidine Derivatives: Pyrimidines are central to the structure of nucleobases and many approved drugs. The synthesized 4-amino-6-hydroxy-2-mercaptopyrimidine can be further functionalized at the amino, hydroxyl, and mercapto groups to generate a library of compounds for screening against various biological targets. For example, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been investigated as potent and selective A₃ adenosine receptor antagonists.

Logical Relationship of Synthesis to Drug Discovery:

References

Application Notes and Protocols for Catalytic Applications of Thioamide-Metal Complexes

Preamble: Initial literature searches for the catalytic applications of "Propanedithioamide-metal complexes" did not yield specific results, suggesting this nomenclature is not widely used for a distinct class of catalytic ligands. However, the broader class of thioamide-containing ligands and their metal complexes are recognized for their catalytic utility. This document provides detailed application notes and protocols for a representative system: Palladium(II)-Thiosemicarbazone Complexes in Suzuki-Miyaura Cross-Coupling Reactions . Thiosemicarbazones are a well-studied class of ligands containing the thioamide moiety, and their palladium complexes are effective catalysts for C-C bond formation.

Application Note: Palladium(II)-Thiosemicarbazone Complexes for Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thioamide-containing ligands offer a versatile platform for the development of robust transition metal catalysts. The presence of both soft sulfur and hard nitrogen donor atoms allows for stable coordination to metal centers, such as palladium, creating complexes with significant catalytic activity. These catalysts are particularly effective in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.